Product packaging for Sterculynic acid(Cat. No.:)

Sterculynic acid

Cat. No.: B1253361
M. Wt: 290.4 g/mol
InChI Key: CUWBJXSLCSBCIA-UHFFFAOYSA-N
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Description

Contextualization within Unusual Fatty Acid Research

Unusual fatty acids are a subject of ongoing research due to their diverse biological activities and potential industrial applications. Their unique structures often confer distinct physical and chemical properties compared to common fatty acids. CPFAs, with their reactive cyclopropene (B1174273) ring, are particularly noteworthy in this context. They are found in various organisms, including bacteria and plants, and have attracted interest due to their potential biological activities and industrial applications. ontosight.aimdpi.com

Historical Perspective of Cyclopropenoid Fatty Acid Discovery

The discovery of cyclopropenoid fatty acids originated in the food and agricultural industries. researchgate.net The presence of these compounds was initially detected using the Halphen test, a colorimetric reaction developed for cottonseed oil. oregonstate.edugerli.com Sterculic acid was one of the first CPFAs to be identified, isolated from Sterculia foetida oil in the 1950s. gerli.comresearchgate.net Malvalic acid, a homologue with one less carbon atom, was subsequently discovered in Malva verticillata seed oil. gerli.com These discoveries highlighted the existence of this novel class of fatty acids in plant seed oils.

Structural Characteristics of Cyclopropenoid Fatty Acids

Cyclopropenoid fatty acids are characterized by a three-membered ring containing a double bond – the cyclopropene ring – integrated into the fatty acid chain. ontosight.ai This ring structure is highly strained, contributing to the unique chemical reactivity of CPFAs. The general structure of CPFAs includes a carboxylic acid group, a hydrocarbon chain, and the cyclopropene ring positioned at specific carbons within the chain. For instance, sterculic acid contains a cyclopropene ring at the 9,10 position of an 18-carbon chain, while malvalic acid has a cyclopropene ring at the 8,9 position of a 17-carbon chain. nih.govnih.gov The presence and position of this ring significantly influence the physical and chemical properties of these fatty acids. The cyclopropene unit exhibits characteristic signals in NMR spectroscopy, including a methylene (B1212753) signal and two olefinic signals, which are distinct from those of typical double bonds. aocs.org

Overview of Sterculynic Acid: A Unique Cyclopropenoid Fatty Acid

This compound is a specific and particularly interesting cyclopropenoid fatty acid. It is distinguished by the presence of both a cyclopropene ring and a terminal alkyne (triple bond) group within its structure. nih.gov This combination of functional groups makes this compound structurally unique among known fatty acids. It is a long-chain, polyunsaturated fatty acid. nih.gov this compound was first identified in the seed oil of Sterculia alata. d-nb.infoskinident.world Its unusual structure has contributed to research exploring new mechanisms in plant lipid biochemistry. d-nb.info

Here is a table summarizing the structural features of this compound:

FeatureDescription
Classification Cyclopropenoid Fatty Acid, Acetylenic Fatty Acid
Chain Length C19
Cyclopropene Ring Present (typically at the 9,10 position)
Alkyne Group Present (terminal, typically at the 17,18 position) nih.govskinident.world
Unsaturation Polyunsaturated

Detailed Research Findings on this compound

Research on this compound has primarily focused on its structural characterization, occurrence, and chemical properties. Its unique combination of a cyclopropene ring and a terminal alkyne presents analytical challenges and opportunities for studying its reactivity.

Early research involved the isolation and structural elucidation of this compound from Sterculia alata seed oil. d-nb.infoskinident.world The presence of both the cyclopropene and alkyne functionalities was confirmed through chemical analysis. d-nb.infoskinident.world

Studies have also explored the synthesis of cyclopropene fatty acid esters, including this compound, often utilizing reactions involving the alkylation of lithiocyclopropenes. researchgate.netresearcher.life These synthetic methods are valuable for obtaining pure samples for further research and for preparing derivatives for studying fatty acid metabolism. researchgate.net

Analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the identification and quantification of this compound in complex lipid mixtures. aocs.orgresearcher.liferesearchgate.net The distinctive signals from the cyclopropene ring and the alkyne group in NMR spectra aid in its identification and structural confirmation. aocs.org

While research on this compound specifically is less extensive than on its more common counterparts like sterculic and malvalic acids, its presence in certain plant oils highlights the structural diversity found within natural fatty acids. Its unique features suggest potential for specific chemical transformations and interactions that may differ from other CPFAs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B1253361 Sterculynic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

7-(2-non-8-ynylcyclopropen-1-yl)heptanoic acid

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h1H,3-16H2,(H,20,21)

InChI Key

CUWBJXSLCSBCIA-UHFFFAOYSA-N

SMILES

C#CCCCCCCCC1=C(C1)CCCCCCC(=O)O

Canonical SMILES

C#CCCCCCCCC1=C(C1)CCCCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Distribution of Sterculynic Acid

Plant Species as Primary Sources

Sterculynic acid has been identified in the seed oils of various plant species, predominantly within the Sterculia genus and other related families.

*this compound was first identified in the seed oil of Sterculia alata Roxb. d-nb.inforesearchgate.net This discovery highlighted the presence of this unusual fatty acid, which contains both a terminal acetylene (B1199291) and a cyclopropene (B1174273) group. d-nb.inforesearchgate.net

This compound frequently co-occurs with other cyclopropenoid fatty acids, most notably sterculic acid and malvalic acid, in the seed oils of plants belonging to families within the Malvales order, such as Sterculiaceae, Malvaceae, Tiliaceae, and Bombacaceae. d-nb.inforesearchgate.netresearcher.life Sterculic acid (C19) and malvalic acid (C18) are the most common CPFAs found in these oils. d-nb.inforesearchgate.netresearcher.life For instance, seed oil of Sterculia colorata contains sterculic acid (4.9%) and malvalic acid (3.2%) in addition to common fatty acids. researchgate.netresearcher.life Heritiera littoralis seed oil has been characterized by a high content of malvalic acid (53.7%) and sterculic acid (12.4%). researcher.life The co-occurrence of these CPFAs is a characteristic feature of oils from these botanical families. d-nb.inforesearchgate.netresearcher.life

Distribution within Plant Tissues (e.g., Seed Oil, Roots, Leaves, Stems, Callus Tissues)

While seed oil is the primary location for the accumulation of cyclopropenoid fatty acids, including this compound, their distribution in other plant tissues such as roots, leaves, and stems is generally limited. researchgate.net Rare fatty acids, in general, are mostly found as components of storage seed oils, with limited presence in plant leaves, roots, or stems. researchgate.net Studies on the distribution of compounds in different plant organs, such as those involving Stevia rebaudiana, indicate that the concentration of specific compounds can vary significantly between seeds, roots, stems, leaves, and callus tissues, with leaves and in vitro shoots often showing higher accumulation of certain metabolites compared to other parts like seeds, floral parts, stem parts, and roots. thejaps.org.pk While this specific example is for steviol (B1681142) glycosides and not CPFAs, it illustrates the general principle of uneven distribution of specialized metabolites within plant tissues. Callus tissue, an undifferentiated mass of cells, can be induced from various plant parts like seeds, stems, and leaves and has been used in studies of plant regeneration and metabolite production. oregonstate.eduajol.info The presence and concentration of this compound in callus tissues derived from CPFA-producing plants would likely depend on the plant species and culture conditions.

Quantitative Analysis of this compound in Natural Extracts

Quantitative analysis of cyclopropenoid fatty acids, including this compound, in natural extracts typically involves techniques that can separate and measure these specific compounds. Gas-liquid chromatography (GLC) is a common method used for analyzing the fatty acid composition of seed oils. researchgate.netresearcher.lifecore.ac.uk Special preparation, such as treatment with silver nitrate-methanol, is often employed to facilitate the analysis of cyclopropenoid fatty acids by GLC. researchgate.netresearcher.life High-performance liquid chromatography (HPLC) has also been developed for the quantitative determination of CPFAs in plant materials like cottonseed, allowing for direct quantification using external standards. nih.gov These analytical methods enable the determination of the percentage or concentration of this compound relative to other fatty acids in a sample. For instance, quantitative analysis of seed oils from various Sterculia species by gas-liquid chromatography after silver nitrate (B79036) treatment has shown varying percentages of sterculic and malvalic acids. researchgate.net While specific quantitative data for this compound across a wide range of sources in the search results is limited, its presence in Sterculia alata seed oil has been noted at approximately 8%. regulations.gov

Ecological and Evolutionary Significance of Cyclopropenoid Fatty Acids in Plants

The ecological and evolutionary significance of cyclopropenoid fatty acids in plants is an area of ongoing research. These unusual fatty acids are found in specific plant families, suggesting a potential evolutionary advantage or a shared biosynthetic pathway within these lineages. d-nb.inforesearchgate.netnih.gov CPFAs, including sterculic and malvalic acids, have been shown to inhibit stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism in animals. lipidmaps.orgwikipedia.org This inhibition can interfere with the maturation and reproduction of some insect species, suggesting that CPFAs may play a role in plant defense against herbivory. nih.gov Their presence could deter insects or other herbivores, contributing to the plant's survival and reproductive success. nih.gov The unique structural features of CPFAs, such as the strained cyclopropene ring, likely contribute to their biological activity. researchgate.netwikipedia.org The specific ecological role of this compound, with its additional acetylenic group, may differ from or complement that of other CPFAs. The distribution patterns of CPFAs across different plant species and tissues can provide insights into their ecological functions and evolutionary history.

Biosynthesis of Sterculynic Acid in Natural Systems

Enzymatic Pathways Leading to Cyclopropene (B1174273) Ring Formation

The formation of the characteristic cyclopropene ring is a key step in the biosynthesis of sterculynic acid and other CPE-FAs. This process involves several enzymatic reactions, starting from a precursor fatty acid.

Role of Oleic Acid as a Precursor

Research indicates that oleic acid, an 18-carbon cis-monounsaturated fatty acid (18:1, cis-9), serves as a primary precursor for the biosynthesis of cyclopropenoid fatty acids like sterculic acid wikipedia.orgnih.govnih.govnih.govwikipedia.org. The double bond at the cis-9 position of oleic acid is the site where the cyclopropane (B1198618) ring is initially formed wikipedia.orgnih.gov. Studies using radioactive labeling have demonstrated the incorporation of labeled oleic acid into dihydrosterculic acid in transgenic tobacco cells expressing the relevant plant enzymes nih.govnih.gov.

Cyclopropanation Mechanism Involving S-Adenosyl Methionine and Cyclopropane-Fatty-Acyl-Phospholipid Synthase

The initial step in the formation of the cyclopropene ring involves the cyclopropanation of the double bond in phospholipid-bound oleic acid wikipedia.orgwikipedia.org. This transformation is catalyzed by an enzyme known as cyclopropane-fatty-acyl-phospholipid synthase (CPA-FA synthase) wikipedia.orgwikipedia.orgnih.gov. The methylene (B1212753) group that forms the cyclopropane ring is donated by S-adenosyl methionine (SAM) wikipedia.orgnih.govwikipedia.orgnih.govebi.ac.uk.

The mechanism is proposed to involve the electrophilic methylation of the alkene double bond in oleic acid by SAM, leading to the formation of a carbocation intermediate. This is followed by a cyclization step mediated by the CPA-FA synthase enzyme, which involves the loss of a proton (H⁺) and the closure of the three-membered ring, resulting in the formation of dihydrosterculic acid wikipedia.orgwikipedia.org. In plants, the CPA-FA synthase is a membrane protein localized to microsomal fractions and appears to catalyze the addition of methylene groups to oleic acid esterified at the sn-1 position of phosphatidylcholine nih.gov. The plant CPA-FA synthase is larger than its bacterial counterparts and is suggested to be a fusion protein containing both an FAD-containing oxidase domain and a methyltransferase domain nih.govnih.gov.

Dehydrogenation Steps for Cyclopropene Moiety Formation

Following the formation of the cyclopropane ring, the conversion of the saturated cyclopropane ring in dihydrosterculic acid to the cyclopropene ring in sterculic acid involves a dehydrogenation step wikipedia.orgnih.gov. This enzymatic dehydrogenation introduces a double bond into the cyclopropane ring, creating the strained cyclopropene moiety characteristic of sterculic acid and other CPE-FAs wikipedia.orgnih.gov. While the initial cyclopropanation forms dihydrosterculic acid, the subsequent dehydrogenation is necessary to yield the cyclopropene structure found in sterculic acid wikipedia.org.

Relationship to Biosynthesis of Other Cyclopropenoid Fatty Acids (e.g., Dihydrosterculic Acid, Malvalic Acid)

The biosynthesis of this compound is intimately linked to the pathways producing other cyclopropenoid fatty acids found in the same plants, such as dihydrosterculic acid and malvalic acid d-nb.infonih.govwikipedia.org. As mentioned, dihydrosterculic acid is a direct precursor to sterculic acid, formed by the cyclopropanation of oleic acid wikipedia.orgnih.govwikipedia.org.

Malvalic acid, another prevalent cyclopropenoid fatty acid in these plants, is a homologue of sterculic acid with one less carbon atom d-nb.infowikipedia.org. Its biosynthesis is understood to involve an alpha-oxidation step that removes one carbon from the carboxyl end of sterculic acid wikipedia.orgwikipedia.org. This process likely proceeds through an intermediate, such as (R)-2-hydroxysterculic acid, followed by cleavage to yield malvalic acid itb.ac.id. The co-occurrence of these cyclopropenoid fatty acids in the same plant oils and the proposed biosynthetic relationships highlight a shared metabolic origin starting from common fatty acid precursors like oleic acid d-nb.infowikipedia.org.

Regulation of Biosynthetic Pathways in Plants

While the enzymatic steps involved in cyclopropenoid fatty acid biosynthesis are becoming clearer, the regulation of these pathways in plants is an area of ongoing research nih.govpeerj.com. Studies have begun to identify genes encoding the enzymes involved, such as CPA-FA synthase nih.govnih.govnih.gov. The expression of these genes appears to be tissue-specific, with high levels observed in developing seeds where these unusual fatty acids accumulate nih.govnih.gov.

Research in cotton, for example, has identified multiple genes encoding cyclopropane synthase homologues, and their expression patterns correlate with the distribution of cyclic fatty acids in different tissues nih.gov. Furthermore, studies in other oilseed plants are exploring the molecular regulatory mechanisms of fatty acid biosynthesis, including the potential roles of transcription factors and other regulatory elements in controlling the accumulation of specific fatty acid types peerj.com. Understanding these regulatory mechanisms is crucial for potential metabolic engineering efforts aimed at modifying the cyclopropenoid fatty acid content in plants nih.gov.

Compound NamePubChem CID
This compound12443009
Sterculic acid12921
Dihydrosterculic acid160788
Malvalic acid10416
Oleic acid445639
S-Adenosyl methionine3475

Interactive Data Table: Biosynthetic Relationship of Cyclopropenoid Fatty Acids

PrecursorEnzyme(s) InvolvedIntermediate ProductFinal Product(s) (Cyclopropenoid)
Oleic acidCPA-FA synthase (with S-Adenosyl Methionine)Dihydrosterculic acidSterculic acid
Dihydrosterculic acidDehydrogenase(s)-Sterculic acid
Sterculic acidAlpha-oxidation enzymes (potentially via intermediate)(R)-2-Hydroxysterculic acidMalvalic acid

Note: This table illustrates the primary proposed biosynthetic relationships based on current research. The specific enzymes and exact mechanisms involved in all steps, particularly the dehydrogenation and alpha-oxidation, are subjects of ongoing investigation.

Interactive Data Table: Key Enzymes and Substrates in Cyclopropanation

EnzymeKey SubstrateMethylene DonorProductLocation in Plant Cell
Cyclopropane-Fatty-Acyl-Phospholipid Synthase (CPA-FA synthase)Phospholipid-bound Oleic acidS-Adenosyl MethionineDihydrosterculic acidMicrosomal fractions

Chemical Synthesis and Derivatization of Sterculynic Acid and Analogues

Synthetic Methodologies for Cyclopropenoid Fatty Acids

The synthesis of cyclopropenoid fatty acids, including sterculynic acid, often relies on the construction of the reactive three-membered ring. Several key strategies have emerged to address this synthetic challenge.

Approaches Involving Alkyne Derivatives and Methylene (B1212753) Unit Addition

A prevalent method for synthesizing cyclopropene (B1174273) structures involves the addition of a methylene unit to an alkyne precursor. researchgate.net This approach is advantageous as it builds the strained ring system from a more stable, linear starting material. One common reaction is the addition of ethyl diazoacetate to an alkyne derivative, which serves as a source for the methylene group. researchgate.net This reaction forms the basis for larger-scale syntheses of cyclopropene-containing fatty acids. researchgate.net

Alkylation of Lithiocyclopropenes

Another significant synthetic route is the alkylation of lithiocyclopropenes. researchgate.net This method involves the formation of a lithium salt of a cyclopropene, which then acts as a nucleophile to attack an alkylating agent. This strategy has been successfully employed to prepare a series of esters of cyclopropene fatty acids, including those of sterculic and malvalic acids. researchgate.net

Strategies for the Synthesis of this compound Specifically

While general methods for cyclopropenoid fatty acid synthesis are applicable, specific strategies have been developed for this compound. One documented approach begins with 1,7-diiodoheptane, highlighting the diverse starting materials that can be utilized in the total synthesis of this complex molecule. chemicalbook.com The biosynthesis of this compound involves the cyclopropanation of the alkene in oleic acid, followed by dehydrogenation to form the cyclopropene ring. wikipedia.org Synthetic strategies often aim to mimic or adapt these transformations in a laboratory setting.

Preparation of this compound Esters and Other Derivatives

The preparation of esters and other derivatives of this compound is crucial for their purification, analysis, and further chemical modification. Standard esterification procedures, such as acid-catalyzed esterification with an alcohol in the presence of a strong acid like sulfuric or hydrochloric acid, are commonly used. aocs.orglibretexts.org For instance, methyl esters can be prepared by reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst. aocs.orgdss.go.th

Base-catalyzed transesterification is another widely used method, particularly for converting triacylglycerols containing this compound into their corresponding methyl esters (FAMEs). dss.go.thresearchgate.net This is often achieved using sodium methoxide (B1231860) in methanol. dss.go.thresearchgate.net These ester derivatives are essential for chromatographic analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), which are used to isolate and identify the fatty acids. dss.go.th

Derivative Preparation Method Purpose
Methyl EsterAcid-catalyzed esterification or base-catalyzed transesterificationGC and HPLC analysis, purification
Ethyl EsterAcid-catalyzed esterification with ethanolVaries depending on research needs
Other Alkyl EstersAcid-catalyzed esterification with corresponding alcoholProbing structure-activity relationships

Regioselective and Stereoselective Synthesis Challenges

The synthesis of this compound and its analogues is complicated by challenges of regioselectivity and stereoselectivity. Regioselectivity refers to the control over the placement of substituents on the cyclopropene ring. In methods involving the alkylation of lithiocyclopropenes, controlling which carbon atom of the cyclopropene ring is alkylated is a key challenge.

Stereoselectivity is also a significant hurdle. Although this compound itself is not specified as having chiral centers in the provided context, the synthesis of analogues or derivatives may introduce chirality. Achieving a specific stereoisomer requires the use of chiral catalysts, starting materials, or resolving agents, adding complexity to the synthetic route. The rigid and strained nature of the cyclopropene ring can influence the stereochemical outcome of reactions, making it a critical consideration in the design of synthetic pathways.

Analytical Methodologies for Sterculynic Acid Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating sterculynic acid from complex matrices and for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

GC-MS is a widely used technique for the analysis of fatty acids, typically after their conversion to fatty acid methyl esters (FAMEs) to increase volatility and improve chromatographic behavior shimadzu.comgcms.cz. For cyclopropenoid fatty acids like this compound, GC-MS is employed for both characterization and quantification mdpi.comnih.gov. The analysis of FAMEs by GC-MS commonly utilizes electron ionization (EI), although this can lead to extensive fragmentation. Positive chemical ionization (PCI) can be used as an alternative to obtain more intact molecular ions, which aids in determining molecular weight shimadzu.com.

Derivatization Strategies (e.g., Cold Base Derivatization, Silylation) to Preserve Cyclopropene (B1174273) Ring Integrity

The cyclopropene ring in this compound is susceptible to degradation under harsh conditions, particularly heat and acidic environments, which are sometimes involved in standard fatty acid derivatization procedures gerli.comresearch-solution.com. To mitigate this, specific derivatization strategies are employed to prepare samples for GC-MS analysis while preserving the cyclopropene ring.

Cold base-catalyzed esterification is a method that has been shown to be appropriate for preparing cyclopropenoid fatty acid methyl esters for GC and NMR analysis without artifact formation nih.gov. This method typically involves a short reaction time in a methanolic alkaline solution gerli.com.

Silylation is another derivatization approach tested for determining cyclopropenoid fatty acids, particularly when they are present as free fatty acids mdpi.comresearchgate.net. Silylation involves the introduction of a silyl (B83357) group, often using reagents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) research-solution.commdpi.comrestek.com. This process can occur at elevated temperatures (around 100 °C) mdpi.com. Silylation can improve the volatility and thermal stability of fatty acids for GC analysis research-solution.commdpi.com.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is utilized for the quantitative analysis of cyclopropenoid fatty acids, including this compound gerli.comnih.gov. This technique offers advantages such as the ability to handle heat-sensitive functional groups without degradation and is suitable for both analytical and micropreparative purposes aocs.org. For the quantitative determination of cyclopropenoid fatty acids by HPLC, a method involving extraction, saponification, and derivatization of free fatty acids with a reagent like 2-bromoacetophenone (B140003) to form phenacyl esters has been described gerli.comnih.gov. These derivatives can then be separated by reversed-phase HPLC and quantified using external standards nih.gov. HPLC coupled with detectors such as UV or charged aerosol detectors (CAD) can be used for the separation and quantification of fatty acids aocs.orgmdpi.com.

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) can be applied to the analysis of fatty acids and lipids, including for the separation of different lipid classes or isomers aocs.orgnih.govresearchgate.net. While often used as a preparative step or for qualitative assessment, silver ion TLC is a specific application that can separate fatty acids based on the number and configuration of their double bonds aocs.orgnih.gov. This can be useful for separating cyclopropenoid fatty acids from other fatty acid species. Detection on TLC plates can be achieved using various methods, such as spraying with indicator solutions or incubation with iodine aocs.orgnih.govresearchgate.net.

Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural confirmation and characterization of fatty acids like this compound mdpi.comnih.govresearchgate.netiiste.org. NMR can provide detailed information about the functional groups and carbon skeleton of the molecule, aiding in the identification and verification of the cyclopropene ring mdpi.comnih.goviiste.org. ¹H NMR analysis can also be used to quantify cyclopropenoid fatty acids nih.govresearchgate.net. Computer-assisted structure elucidation software can utilize NMR and other spectroscopic data to determine chemical structures acdlabs.com.

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS) for Identification and Metabolite Profiling

Mass spectrometry (MS), often coupled with chromatographic techniques such as GC or LC, is crucial for the identification of this compound and for broader metabolite profiling studies nih.govuzh.chunitn.itmdpi.com.

GC-MS, as discussed earlier, is used for the identification of fatty acid methyl esters based on their mass spectra and retention times mdpi.comnih.govresearchgate.net. EI-MS provides fragmentation patterns that can help in identifying the fatty acid structure, while techniques like PCI can provide molecular ion information shimadzu.com.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is increasingly used for lipid analysis and metabolite profiling due to its sensitivity and ability to provide structural information unitn.itmdpi.comnih.gov. LC-MS can be used to identify and quantify various lipid classes, including fatty acids, in complex biological matrices mdpi.comunitn.itmdpi.com. Electrospray ionization (ESI) is a common ionization method used in LC-MS for fatty acid analysis unitn.itnih.gov. MS/MS can provide fragmentation data that assists in the identification and structural elucidation of fatty acids unitn.itnih.gov.

Bioorthogonal Labeling and Imaging for Lipid Dynamics

Bioorthogonal chemistry offers powerful tools for studying biomolecules in living systems with minimal perturbation chemrxiv.orgresearchgate.net. This approach allows for the visualization and tracking of specific molecules, such as lipids, within their native environment chemrxiv.orgresearchgate.netnih.gov. Sterculic acid, a naturally occurring fatty acid containing a 1,2-cyclopropene ring, has been explored as a bioorthogonal probe for live-cell lipid imaging chemrxiv.orgnih.govnih.gov.

The cyclopropene ring in sterculic acid can serve as a bioorthogonal handle, reacting selectively with complementary functional groups without interfering with endogenous biological processes nih.govacs.org. One particularly useful reaction for this purpose is the inverse electron-demand Diels-Alder (IEDDA) reaction, which occurs rapidly and specifically between cyclopropenes and tetrazines chemrxiv.orgnih.gov.

Researchers have demonstrated that sterculic acid can be taken up by cells, such as dendritic cells, and subsequently visualized using quenched tetrazine-fluorophore conjugates chemrxiv.orgnih.govnih.gov. Upon reaction with the cyclopropene moiety of sterculic acid, the fluorescence of the tetrazine conjugate is "turned on," allowing for the localization and tracking of the labeled fatty acid within the cell using techniques like confocal microscopy researchgate.netnih.govnih.gov. This methodology enables the study of lipid uptake and processing in live cells chemrxiv.orgnih.govnih.gov.

Furthermore, this bioorthogonal reaction can be integrated into multiplexed labeling strategies, allowing for the simultaneous study of multiple biomolecules within the same cell chemrxiv.orgnih.govnih.gov. By combining the cyclopropene-tetrazine reaction with other bioorthogonal reactions, such as copper-catalyzed Huisgen ligation reactions, researchers can track different classes of molecules concurrently using multimodal imaging chemrxiv.orgnih.govnih.gov.

This approach with sterculic acid has also been used to investigate protein lipidation, specifically protein oleoylation, by utilizing chemical proteomics analysis nih.gov. The incorporation of sterculic acid, which is structurally similar to oleic acid with the addition of a methylene (B1212753) unit forming the cyclopropene ring, allows for the study of how this modification affects proteins nih.gov.

Challenges in Analytical Chemistry Due to Cyclopropene Ring Instability

The presence of the strained cyclopropene ring in this compound and other cyclopropenoid fatty acids presents significant challenges in their analytical characterization and quantification mdpi.comchinayyhg.com. The unique and reactive chemistry of this three-membered ring makes these compounds susceptible to degradation under various conditions, particularly elevated temperatures and acidic environments mdpi.comchinayyhg.com.

Traditional analytical methods for fatty acids, such as gas chromatography (GC), often involve high temperatures during the separation process chinayyhg.com. The thermal instability of the cyclopropene ring can lead to its degradation or rearrangement at these temperatures, resulting in inaccurate quantification and the formation of artifacts mdpi.comchinayyhg.com. Early attempts to analyze cyclopropene fatty acids by GC were hindered by this instability chinayyhg.com.

Derivatization procedures, commonly used in GC analysis to improve volatility and detection, can also pose challenges. Acid-catalyzed esterification, for instance, can lead to the degradation of the cyclopropene ring mdpi.com. Studies have shown that the stability of sterculic acid during derivatization is dependent on the pH of the medium mdpi.com. To avoid acid degradation, alternative derivatization approaches, such as silanyzation, have been explored for the analysis of free fatty acid sterculic acid by GC-MS mdpi.com. This method has shown no artifact formation when applied mdpi.com.

Base esterification has been found appropriate for the analysis of sterculic acid when present as a triglyceride in milk fat mdpi.com. However, for free fatty acid analysis, derivatization based on silanyzation is required due to the instability of the cyclopropene ring in an acidic environment mdpi.com.

Another analytical technique, gas-liquid chromatography (GLC), has also faced limitations due to the extreme instability of cyclopropene fatty acids at high temperatures chinayyhg.com. While hydrogenation to the more heat-stable cyclopropane (B1198618) derivative has been used, this process can introduce side products, requiring corrections for accurate absolute values chinayyhg.com. A method utilizing methyl mercaptan addition products has been developed for GLC analysis, which allows for the estimation of individual cyclopropene acids chinayyhg.com. The mercaptan derivatives show improved stability at temperatures up to 240°C chinayyhg.com.

The highly reactive nature of the cyclopropene ring also makes it susceptible to reactions with reagents used in analysis, such as hydrogen halides or bromine, which can lead to the breakdown of the ring system kingston.ac.uk.

These analytical challenges necessitate the development and application of specialized methodologies that minimize degradation and accurately reflect the true composition of samples containing this compound and other cyclopropenoid fatty acids mdpi.comchinayyhg.com.

Enzymatic Interactions and Biological Mechanisms of Sterculynic Acid

Inhibition of Stearoyl-CoA Desaturase (SCD) Activity

A key biological effect of Sterculynic acid is its potent inhibition of Stearoyl-CoA Desaturase (SCD), also known as Delta-9 Desaturase (Δ9D). medchemexpress.commdpi.com SCD is a crucial enzyme that catalyzes the introduction of a cis double bond at the ninth carbon atom of saturated fatty acids, primarily converting stearic acid (C18:0) to oleic acid (C18:1) and palmitic acid (C16:0) to palmitoleic acid (C16:1). nih.govmdpi.com This desaturation process is vital for maintaining the balance between saturated and monounsaturated fatty acids (MUFAs) in cellular lipids, which impacts membrane fluidity, signal transduction, and lipid storage. nih.govnih.gov

Mechanistic Insights into SCD Inhibition by Cyclopropenoid Fatty Acids

The inhibitory effect of cyclopropenoid fatty acids like this compound on SCD is primarily attributed to the highly strained and reactive cyclopropene (B1174273) ring located at the C9-C10 position, mimicking the double bond introduced by SCD. nih.govgoogle.com This structural similarity allows CPFAs to interact directly with the enzyme, thereby inhibiting its catalytic activity. google.com While the precise details of the interaction can vary, the cyclopropene ring is thought to interfere with the desaturation process, preventing the enzyme from forming the characteristic cis double bond in its natural substrates. google.com Studies have indicated that this inhibition is potent, with this compound demonstrating an IC50 value of 0.9 μM against delta-9 desaturase activity. medchemexpress.com

Effects on Fatty Acid Desaturation Pathways in Cellular Models (in vitro)

In vitro studies using cellular models have demonstrated that this compound significantly alters fatty acid desaturation pathways. By inhibiting SCD, this compound leads to a decrease in the production of MUFAs, such as oleic acid and palmitoleic acid, and a concomitant increase in their saturated precursors, stearic acid and palmitic acid. nih.gov This shift in the saturated to monounsaturated fatty acid ratio can have profound effects on cellular function, impacting membrane properties, lipid signaling, and ultimately influencing processes like cell growth and survival. nih.govresearchgate.net Research has shown that SCD inhibition can reduce lipogenesis and affect cell cycle progression and induce programmed cell death in certain cancer cell lines. plos.org

Impact on Lipid Composition in Various Tissues (animal models)

Studies in animal models have corroborated the in vitro findings, showing that administration of this compound alters the lipid composition of various tissues. A consistent observation is the increase in the ratio of stearic acid to oleic acid in total lipids across different tissues, including peripheral red cells, serum, and liver. nih.govnih.gov This altered fatty acid profile reflects the systemic inhibition of SCD activity. In lactating ewes infused with Sterculic acid, changes in milk fatty acid composition were observed, consistent with Δ9-desaturase inhibition, including an increase in the stearate (B1226849) to oleate (B1233923) ratio. mdpi.comusda.gov While the transfer rate of Sterculic acid into milk fat was relatively small, its presence and impact on fatty acid profiles were detectable. mdpi.com

Modulatory Effects on Lipid Metabolism Pathways (animal models)

Beyond its direct inhibition of SCD, this compound has been shown to exert broader modulatory effects on lipid metabolism pathways in animal models. These effects are often downstream consequences of altered fatty acid desaturation and the resulting changes in cellular lipid profiles. nih.govnih.gov

Influence on Triglyceride and Phospholipid Synthesis

The inhibition of SCD by this compound can influence both triglyceride and phospholipid synthesis. SCD plays a role in providing MUFAs, which are incorporated into triglycerides and phospholipids. nih.gov A reduction in MUFA availability due to SCD inhibition can impact the synthesis and composition of these major lipid classes. nih.gov While direct studies specifically detailing the influence of this compound on triglyceride and phospholipid synthesis rates were not extensively found, the altered fatty acid pool resulting from SCD inhibition is known to affect the types of fatty acids available for esterification into triglycerides and incorporation into phospholipids. mpg.denih.govnih.govbiorxiv.org For instance, changes in the balance of saturated and unsaturated fatty acids can affect membrane fluidity and the synthesis of complex lipids.

Alterations in Adiposity and Body Fat Composition (animal models)

Here is a summary of some research findings in animal models:

Animal ModelInterventionKey ObservationCitation
RatsSterculic acid administrationRise in stearic:oleic acid ratio in peripheral red cells, serum, and liver. nih.govnih.gov
RatsSterculic acid administrationInhibition of transplanted mammary tumor growth. nih.govnih.gov
HamstersSterculia oil-enriched dietDecrease in palmitoleic and oleic acid in liver and adipose tissue. nih.gov
HamstersSterculia oil + cholesterol administrationDecrease in body weight. nih.gov
Lactating EwesAbomasal infusion of Sterculia oilIncreased stearate to oleate ratio in milk fat, reduced CLA in milk fat. mdpi.comusda.gov
ob/ob MiceSterculia oil supplementationImproved glucose tolerance, reduced total plasma cholesterol. nih.gov
ob/ob MiceSuppression of SCD1 activity (general)Reduction in adiposity. nih.gov

This table summarizes key findings regarding the effects of this compound or Sterculia oil on lipid metabolism and body composition in various animal models. It highlights the consistent impact on fatty acid ratios and potential effects on adiposity and related metabolic parameters.

Cellular Responses and Signaling Pathways (in vitro studies)

In vitro studies have begun to explore the effects of this compound on cellular responses, though detailed information on specific signaling pathways is limited.

Effects on Cell Proliferation and Differentiation (in vitro, non-cancer specific)

Induction of Cellular Apoptosis (in vitro)

This compound has been implicated in the induction of cellular apoptosis (programmed cell death) in in vitro settings. researchgate.net However, the specific mechanisms by which this compound triggers apoptosis are not well-elucidated and are described as poorly understood in the available literature. researchgate.net

Involvement in Inflammatory Processes (in vitro/animal models)

Based on the provided search results, there is no specific information detailing the involvement of this compound in inflammatory processes in either in vitro studies or animal models.

Comparative Research on Cyclopropenoid Fatty Acids: Sterculynic Acid Perspective

Structural and Biosynthetic Commonalities with Sterculic and Malvalic Acids

Sterculynic acid, sterculic acid, and malvalic acid all possess a characteristic cyclopropene (B1174273) ring within their fatty acid chain. Sterculic acid is an 18-carbon fatty acid with a cyclopropene ring at the 9,10 position. nih.govwikipedia.org Malvalic acid is a homologous 17-carbon fatty acid, also featuring a cyclopropene ring. d-nb.infouni.luwikipedia.org this compound, like sterculic acid, is an 18-carbon fatty acid, but it is distinguished by the presence of a terminal alkyne group in addition to the cyclopropene ring. d-nb.infonih.gov

The biosynthesis of sterculic and malvalic acids is understood to originate from oleic acid, an 18-carbon monounsaturated fatty acid. wikipedia.orgwikipedia.org This process involves the cyclopropanation of the double bond in oleic acid, mediated by a cyclopropane-fatty-acyl-phospholipid synthase enzyme and requiring S-adenosyl methionine. wikipedia.org This reaction initially yields dihydrosterculic acid, a cyclopropane (B1198618) fatty acid, which is subsequently dehydrogenated to form the cyclopropene ring of sterculic acid. wikipedia.org Malvalic acid is then formed from sterculic acid through an alpha-oxidation step that removes one carbon from the carboxyl end of the chain. wikipedia.orgwikipedia.org While the specific biosynthesis of this compound with its alkyne group is less extensively detailed in the provided results, its co-occurrence with other CPFAs in plants like Sterculia alata suggests a related biosynthetic pathway, likely also originating from a common fatty acid precursor and involving modifications to introduce the cyclopropene and alkyne functionalities. d-nb.info

The structural differences, specifically the chain length and the presence of the alkyne group in this compound, contribute to variations in their molecular formulas and weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₉H₃₀O₂290.4Cyclopropene ring, terminal alkyne
Sterculic acidC₁₉H₃₄O₂294.5Cyclopropene ring
Malvalic acidC₁₈H₃₂O₂280.45Cyclopropene ring

Differential Biological Activities and Potencies Among Cyclopropenoid Fatty Acids (in vitro/animal studies)

Cyclopropenoid fatty acids, including this compound, sterculic acid, and malvalic acid, have demonstrated a range of biological activities in various in vitro and animal studies. A prominent shared activity among these CPFAs is the inhibition of stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase. csic.esmdpi.comoup.comresearchgate.netgoogle.com This enzyme plays a crucial role in the synthesis of monounsaturated fatty acids from saturated fatty acids. csic.esmdpi.com Inhibition of SCD by CPFAs can lead to altered fatty acid profiles in tissues, often resulting in an increase in saturated fatty acids and a decrease in monounsaturated fatty acids. csic.esresearchgate.netoregonstate.edunih.gov Studies in rainbow trout and chickens have shown that dietary CPFAs increase saturated fatty acids and decrease monoenes in various tissues and blood lipids. researchgate.netoregonstate.eduresearchgate.net

While SCD inhibition is a common mechanism, the specific biological effects and potencies can differ between sterculic acid and malvalic acid, and by extension, likely this compound. Research suggests that sterculic acid may be more potent in certain effects compared to malvalic acid. For instance, studies in rainbow trout indicated that methyl sterculate significantly increased aflatoxin-induced hepatoma growth, while methyl malvalate did not show the same effect. oregonstate.edu Sterculic acid has also been reported to show greater inhibition of fatty acid desaturation in hen livers compared to malvalic acid. oregonstate.edu

Beyond SCD inhibition, sterculic acid has shown distinct activities. In vitro studies have demonstrated that sterculic acid is a potent inhibitor of endoplasmic reticulum (ER) stress and inflammation induced by 7-ketocholesterol (B24107) (7KCh) in cultured cells, being significantly more effective than other anti-inflammatory fatty acids tested. nih.govnih.gov Animal studies using a rat model of laser-induced choroidal neovascularization (CNV) showed that sterculic acid was effective in inhibiting CNV formation. nih.govnih.gov Sterculic acid has also exhibited activity against Toxoplasma gondii in vitro, inhibiting the replication and propagation of tachyzoites. researchgate.netmdpi.com

Malvalic acid has also been linked to various physiological disorders in animal studies, including potential carcinogenic and co-carcinogenic properties and impacts on liver function and lipid metabolism, consistent with the broader effects of CPFAs.

Specific research focusing on the in vitro and animal study effects of this compound, independent of its co-occurrence with other CPFAs, is less prevalent in the provided search results compared to sterculic and malvalic acids. However, its unique structural feature, the terminal alkyne group, suggests it may possess distinct biological activities or potencies compared to its cyclopropene counterparts lacking this feature. The presence of the alkyne group could influence its metabolic fate, interactions with enzymes, or binding to biological targets, leading to differential effects.

Data from various studies highlight the impact of CPFAs on fatty acid profiles:

Study SubjectDietary CPFA SourceObserved Effect on Fatty Acids
Rainbow TroutMethyl sterculate, Methyl malvalateIncreased saturated fatty acids, decreased monoenes in liver lipids researchgate.net
White Leghorn ChicksDietary CPFAIncreased saturated fatty acids, decreased monoenes in blood serum and erythrocyte lipids oregonstate.edu
Laying HensCottonseed oil, Sterculia foetida oil, synthetic CPFAsIncreased stearic acid level in egg yolk and liver researchgate.net
Ewes (intravenous administration)Sterculic acidIncrease in saturated fatty acids (14:0, 18:0) and trans-11 18:1; decrease in cis-9 fatty acids (oleic, rumenic acid) in milk fat csic.esnih.gov
Rats (Baobab seed oil)CPFA-rich Baobab seed oilDecreased monounsaturated fatty acid content, increased saturated fatty acid content in adipose tissue and liver lipids researchgate.net

Synergistic or Antagonistic Effects in Mixtures

The natural occurrence of this compound, sterculic acid, and malvalic acid together in various plant oils raises questions about potential synergistic or antagonistic interactions when they are present as mixtures. Research on the combined effects of CPFAs is less extensive than studies on individual compounds, but some evidence suggests complex interactions.

One area where synergistic effects of CPFAs have been noted is in the context of hepatocarcinogenesis. CPFAs, including malvalic and sterculic acids, have been reported to exhibit a potent synergistic effect on aflatoxin B1 hepatocarcinogenesis in rainbow trout. nih.gov This suggests that the presence of these CPFA mixtures can significantly enhance the carcinogenic effects of other compounds.

Future Directions in Sterculynic Acid Research

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

Understanding the precise enzymatic machinery and regulatory networks governing the biosynthesis of sterculynic acid in plants is a critical area for future research. While general fatty acid biosynthesis pathways are known, the specific enzymes responsible for the formation of the cyclopropene (B1174273) ring and the incorporation of the acetylenic group in this compound require further elucidation nih.govnih.gov. Research could focus on identifying the genes encoding these novel enzymes, characterizing their biochemical activities, and investigating the regulatory factors that control their expression. This knowledge could potentially enable metabolic engineering approaches to enhance this compound production in natural sources or introduce its biosynthesis into alternative hosts.

Development of Advanced Synthetic Routes for Specific Analogues

The development of advanced synthetic routes for this compound and its specific analogues is another key future direction. Current synthetic methods for cyclopropene fatty acids exist researchgate.net, but the creation of diverse analogues with targeted structural modifications could lead to compounds with altered biological activities or improved properties. Future research may explore novel chemical reactions and strategies for the efficient and selective synthesis of this compound derivatives, allowing for the systematic investigation of structure-activity relationships. This could involve exploring new catalysts, reaction conditions, and protecting group strategies to access a wider range of structural variations.

Refinement of Analytical Techniques for Trace Analysis in Complex Matrices

Accurate and sensitive detection of this compound in various complex matrices, such as biological samples, food products, and environmental samples, remains an important area for refinement nih.gov. Future research should aim to develop more robust and highly sensitive analytical techniques capable of trace analysis. This could involve advancements in chromatography (e.g., GC-MS, GC×GC-MS) coupled with improved sample preparation methods to minimize interference from complex matrices mdpi.comnih.gov. The development of standardized and validated methods for this compound quantification in diverse sample types is crucial for future biological and environmental studies. Combining isotope analysis with other analytical techniques, such as fatty acid and multi-element profiling, along with data fusion and multivariate data evaluation, is recommended for enhancing the predictable confidence of analysis in complex matrices itjfs.com.

Deeper Investigation into Non-SCD Mediated Biological Mechanisms (in vitro/animal models)

While sterculic acid is known to inhibit stearoyl-CoA desaturase (SCD), leading to various biological effects mdpi.commdpi.com, a deeper investigation into the biological mechanisms of this compound that are independent of SCD inhibition is warranted. Future research utilizing in vitro and animal models can explore these alternative pathways and targets. This could involve studies on cellular signaling, gene expression, and interactions with other enzymes or cellular components researchgate.net. Understanding these non-SCD mediated effects could uncover novel therapeutic or biological roles for this compound and its analogues. For example, research has shown that sterculic acid and its analogues are potent inhibitors of Toxoplasma gondii growth in vitro, suggesting their potential as agents targeting SCD in the treatment of toxoplasmosis researchgate.net.

Exploration of New Natural Sources and Their Potential Biological Significance (non-human)

The exploration of new natural sources of this compound, particularly in non-human organisms, represents a promising future direction. While identified in certain plant families, its presence and potential biological significance in other organisms, such as microorganisms or marine life, could be investigated nih.gov. Discovering new natural sources might reveal novel biosynthetic pathways or lead to the identification of analogues with unique properties. Research in this area could involve comprehensive screening of biodiversity using advanced analytical techniques to identify the presence of this compound and related compounds core.ac.uk. Subsequent studies could then focus on the ecological role and potential biological activities of this compound in these newly identified sources.

Q & A

Q. What are the primary analytical techniques for identifying and quantifying sterculynic acid in plant extracts?

To confirm the presence and concentration of this compound, researchers should employ a combination of chromatographic and spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile derivatives, while high-performance liquid chromatography (HPLC) paired with UV-Vis or diode-array detection can quantify non-volatile forms. Nuclear magnetic resonance (NMR) spectroscopy (particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) is critical for structural elucidation . For reproducibility, validate protocols using certified reference materials and include internal standards to account for matrix effects.

Q. How can researchers design experiments to isolate this compound from natural sources?

A robust isolation protocol involves:

  • Extraction : Use Soxhlet extraction with polar solvents (e.g., ethanol or methanol) to maximize yield .
  • Fractionation : Apply column chromatography (silica gel or reverse-phase) to separate this compound from co-extracted lipids.
  • Purity assessment : Validate via thin-layer chromatography (TLC) and confirm purity >95% using HPLC . Include negative controls (solvent-only extractions) to rule out contamination.

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Use cell-based assays such as:

  • Anti-inflammatory activity : Measure inhibition of cyclooxygenase-2 (COX-2) in LPS-induced macrophages.
  • Antimicrobial effects : Conduct broth microdilution assays against Gram-positive/negative bacteria. Standardize assays with positive controls (e.g., aspirin for COX-2) and report IC50_{50} values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action in lipid metabolism?

Contradictions often arise from variations in experimental models (e.g., in vivo vs. in vitro) or dosage regimes. To resolve discrepancies:

  • Conduct dose-response studies across multiple models (e.g., zebrafish larvae and murine adipocytes).
  • Apply meta-analysis to aggregate findings from peer-reviewed studies, assessing heterogeneity via I2^2 statistics .
  • Use knockdown models (e.g., Pten-deficient cells) to isolate this compound’s role in fatty acid regulation .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in longitudinal studies?

For longitudinal data, use mixed-effects models to account for repeated measures and individual variability. Include fixed effects (e.g., dose, time) and random effects (e.g., subject-specific variations). Validate assumptions via residual plots and leverage Bayesian hierarchical models for small sample sizes . Report effect sizes with uncertainty intervals rather than relying solely on p-values .

Q. How can researchers optimize synthetic pathways for this compound analogs to enhance bioactivity?

Apply a Design of Experiments (DoE) framework:

  • Variables : Vary reaction temperature, catalyst concentration, and substrate ratios.
  • Response surface methodology : Identify optimal conditions for yield and enantiomeric purity. Characterize analogs using LC-MS/MS and test bioactivity in parallel with the parent compound to establish structure-activity relationships (SARs) .

Methodological Considerations Table

Research Stage Key Techniques Validation Criteria
IsolationSoxhlet extraction, HPLC, NMRPurity ≥95%, spectral match to databases
Bioactivity ScreeningCOX-2 inhibition, MIC assaysIC50_{50}/MIC values with 95% CIs
Data AnalysisMixed-effects models, meta-analysisI2^2 < 50% for low heterogeneity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.